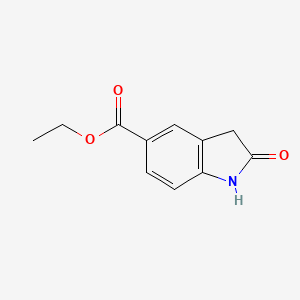

Ethyl 2-oxoindoline-5-carboxylate

Übersicht

Beschreibung

Ethyl 2-oxoindoline-5-carboxylate is a chemical compound with the molecular formula C11H11NO3 . It is used in various chemical reactions and has been the subject of several studies .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 11 hydrogen atoms, and 3 oxygen atoms . The exact structure can be determined using various spectroscopic techniques, including IR, MS, 1H NMR and 13C NMR .

Chemical Reactions Analysis

This compound can participate in various chemical reactions . The specific reactions and their outcomes can depend on the conditions of the reaction and the presence of other reactants .

Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis

The study by Dey et al. (2014) highlights the importance of ethyl 2-oxoindoline derivatives in understanding weak intermolecular interactions in solid states. The research focused on the quantitative evaluation of C–H···O and C–H···π intermolecular interactions within ethyl-3-benzyl-1-methyl-2-oxoindoline-3-carboxylate and its derivatives, employing PIXEL and Hirshfeld Analysis. This analysis not only elucidates the stability of crystal packing but also provides insights into the molecular conformation and supramolecular assembly, demonstrating the utility of ethyl 2-oxoindoline derivatives in crystal engineering and the design of molecular solids with desired properties (D. Dey, Santanu Ghosh, D. Chopra, 2014).

Synthetic Chemistry and Drug Design

In synthetic chemistry, modifications of ethyl 2-oxoindoline compounds have been explored for their potential in drug design. Altukhov (2014) conducted extensive studies on the synthesis and properties of N-[2-(benzoylamino) (2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, a derivative of 2-oxoindoline. This research underscores the relevance of 2-oxoindoline derivatives in searching for biologically active compounds, demonstrating their significance in developing new synthetic methods and understanding the physicochemical and biological characteristics of hetarylcarboxylic acids. The study suggests that incorporating amino acid esters into the core structure of 2-oxoindoline derivatives could enhance their nootropic activity, pointing towards their potential in pharmaceutical applications (O. Altukhov, 2014).

Materials Science

Sehlinger et al. (2015) explored the use of ethyl 2-oxoindoline derivatives in materials science, particularly in the modification of poly(2-oxazoline)s for biomedical applications. By employing isocyanide-based multicomponent reactions, they achieved versatile side-chain modification of poly(2-oxazoline) copolymers, allowing for the straightforward adjustment of the polymers' properties. This work demonstrates the role of ethyl 2-oxoindoline derivatives in fine-tuning the physical properties of polymers, such as cloud point and glass transition temperatures, which is crucial for their application in drug delivery and tissue engineering (A. Sehlinger, B. Verbraeken, M. Meier, R. Hoogenboom, 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

Ethyl 2-oxoindoline-5-carboxylate is a small molecule that has been shown to have notable cytotoxicity toward human cancer cell lines . The primary targets of this compound are proteins involved in cellular apoptotic pathways, such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . These proteins play crucial roles in regulating apoptosis, a programmed cell death process that is often targeted in anticancer drug development .

Mode of Action

The compound interacts with its targets by activating procaspase-3 . Procaspase-3 is a key enzyme regulating apoptosis responses and is known as the executioner caspase . By activating procaspase-3, this compound induces apoptosis in cancer cells, leading to their death .

Biochemical Pathways

The compound affects both extrinsic and intrinsic pathways of the apoptotic machine . These pathways involve a large group of cysteine proteases enzymes, known as caspases . The activation of these pathways leads to the accumulation of cells in the S phase and substantial induction of late cellular apoptosis .

Pharmacokinetics

The compound’s notable cytotoxicity toward human cancer cell lines suggests that it may have favorable bioavailability .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells, leading to their death . Specifically, the compound has been shown to accumulate cells in the S phase and substantially induce late cellular apoptosis . This effect is particularly pronounced in colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) cell lines .

Biochemische Analyse

Biochemical Properties

Ethyl 2-oxoindoline-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with caspases, a family of cysteine proteases involved in the regulation of apoptosis . Additionally, this compound has shown interactions with proteins involved in cellular apoptotic pathways, such as BIM, BAX, Bcl-2, and p53 .

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound induces cytotoxicity in human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) . The compound has been observed to accumulate U937 cells in the S phase and substantially induce late cellular apoptosis . These effects highlight its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been found to activate procaspase-3, leading to the induction of apoptosis in cancer cells . This activation is achieved through binding interactions with specific proteins involved in the apoptotic pathways, such as XIAP and Bcl-2 . Additionally, the compound’s ability to inhibit certain enzymes further contributes to its anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent cytotoxicity in cancer cells . At higher doses, this compound has shown increased cytotoxicity and apoptosis induction . It is essential to determine the threshold effects and potential toxic or adverse effects at high doses to ensure its safe and effective use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors influencing its efficacy. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound will provide valuable insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

ethyl 2-oxo-1,3-dihydroindole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)7-3-4-9-8(5-7)6-10(13)12-9/h3-5H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESDNLMIHZQXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90517470 | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61394-49-8 | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)

![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)